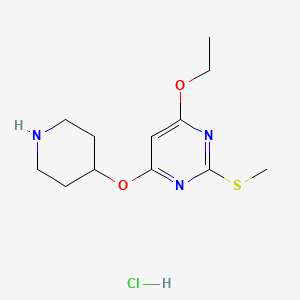

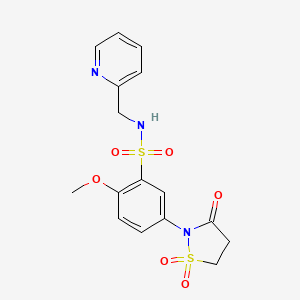

![molecular formula C20H14FN3OS B2714964 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone CAS No. 1049372-56-6](/img/structure/B2714964.png)

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone” is a chemical compound that falls under the category of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds involves various synthetic routes . In one study, a mixture of compound 5 and compound 12a was stirred at 80 °C for 8 hours . The mixture was then cooled to room temperature and quenched with water .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and unique . It is designed to have diverse applications, such as drug discovery, molecular imaging, and understanding biological processes.

Chemical Reactions Analysis

Imidazole-containing compounds show a broad range of chemical and biological properties . They exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

One-Pot Synthesis : A study presented a method for synthesizing a series of diarylated imidazo[1,5-a]pyridine derivatives, showcasing the potential for efficient production of compounds with significant Stokes' shifts and quantum yields. This indicates a broader synthetic approach that could encompass the synthesis of complex compounds like "(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone" (Volpi et al., 2017).

Structural Optimization and Docking Studies : The synthesis and characterization of novel thiazol-5-yl derivatives were discussed, with emphasis on structural optimization using density functional theory and docking studies to explore antibacterial activity. This highlights the importance of structural analysis in understanding the properties of such compounds (Shahana & Yardily, 2020).

Biological Activities and Applications

Antitumor Activity : Research into new conjugates involving imidazo[4,5-b]pyridin-2-yl and indol-5-yl moieties has shown significant cytotoxicity against various human cancer cell lines, suggesting the potential for compounds like "this compound" to serve as templates for developing antitumor agents (Mullagiri et al., 2018).

Antimicrobial and Antifungal Activities : The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds have demonstrated promising antimicrobial activities, indicating the potential of fluorophenyl imidazo[2,1-b]thiazol derivatives for antimicrobial applications (Sathe et al., 2011).

Dual Inhibitor of Arachidonic Acid Metabolism : SK&F 86002, a compound with a similar structural motif, exhibited significant anti-inflammatory and analgesic properties in various models, suggesting that related compounds could have unique and potent biological activities (DiMartino et al., 1987).

Mecanismo De Acción

Imidazo[2,1-b]thiazoles are a class of compounds that have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Fluorophenyl groups are commonly used in medicinal chemistry due to their ability to form stable bonds and improve the bioavailability of drugs .

The indole moiety is a common structure in many natural compounds and drugs, and it is known to interact with various biological targets .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS/c21-15-7-5-13(6-8-15)16-11-24-18(12-26-20(24)22-16)19(25)23-10-9-14-3-1-2-4-17(14)23/h1-8,11-12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPHLMHCCJLIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pivalamide](/img/structure/B2714884.png)

![9-Methyl-6-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]purine](/img/structure/B2714885.png)

![1-[[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2714891.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2714893.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2714900.png)

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714903.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714905.png)